molecular formula C10H12O3 B3261333 Ethyl 5-hydroxy-2-methylbenzoate CAS No. 34265-55-9

Ethyl 5-hydroxy-2-methylbenzoate

Cat. No. B3261333
Key on ui cas rn: 34265-55-9
M. Wt: 180.2 g/mol
InChI Key: PLMYBSGFZNTXAN-UHFFFAOYSA-N
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Patent
US08314147B2

Procedure details

Aluminium chloride (97 g, 731 mmol) was added over 30 seconds to stirred DCM (3 L) under argon at 16° C. resulting in a temp rise to 20° C. When this had dissolved (approx 5 mins) and the temp had cooled to 18° C., ethyl-2-propynate (71.7 g, 731 mmol) was added. A solution of 2-methylfuran (60 g, 731 mmol) in DCM (600 ml) was added to the stirred solution over 35 minutes resulting in a measured exotherm 20.5° C. The exotherm was controlled by a Huber cooling unit and the observed temp range during the addition was 18° C.-20.5° C. After the addition was complete the brown reaction mixture was stirred at 20° C. After a total of 50 mins at 20° C., the reaction mixture was poured into water (3 L) and ice (1 Kg) with stirring to give a yellow mixture. This was transferred to a separating funnel and shaken vigorously. The layers were separated and the aqueous phase further extracted with DCM (1 L). The combined organic extracts were re-washed with water (1.5 L), dried (Na2SO4) and filtered through Kieselguhr. The filtrate was concentrated in vacuo to a brown/green oil. This was purified by silica gel flash chromatography on 2 Biotage 75 L columns in toluene (700 ml) and the solution split into 2 equal portions and each passed through a 75 L column, collecting 400 ml fractions and eluting with the following solvent eluant systems:
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
71.7 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([O:7][C:8](=[O:11])[C:9]#[CH:10])[CH3:6].[CH3:12][C:13]1[O:14]C=[CH:16][CH:17]=1.O.[CH2:19](Cl)Cl>>[OH:14][C:13]1[CH:17]=[CH:16][C:10]([CH3:19])=[C:9]([CH:12]=1)[C:8]([O:7][CH2:5][CH3:6])=[O:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
71.7 g
Type
reactant
Smiles
C(C)OC(C#C)=O
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
CC=1OC=CC1
Name
Quantity
600 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
3 L
Type
reactant
Smiles
O
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Five
Name
Quantity
3 L
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a temp rise to 20° C
DISSOLUTION
Type
DISSOLUTION
Details
When this had dissolved (approx 5 mins)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
resulting in a measured exotherm 20.5° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling unit
ADDITION
Type
ADDITION
Details
the observed temp range during the addition
CUSTOM
Type
CUSTOM
Details
was 18° C.-20.5° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to give a yellow mixture
CUSTOM
Type
CUSTOM
Details
This was transferred to a separating funnel
STIRRING
Type
STIRRING
Details
shaken vigorously
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase further extracted with DCM (1 L)
WASH
Type
WASH
Details
The combined organic extracts were re-washed with water (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through Kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a brown/green oil
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel flash chromatography on 2 Biotage 75 L columns in toluene (700 ml)
CUSTOM
Type
CUSTOM
Details
the solution split into 2 equal portions
CUSTOM
Type
CUSTOM
Details
collecting 400 ml fractions
WASH
Type
WASH
Details
eluting with the following solvent eluant systems

Outcomes

Product
Name
Type
Smiles
OC=1C=CC(=C(C(=O)OCC)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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